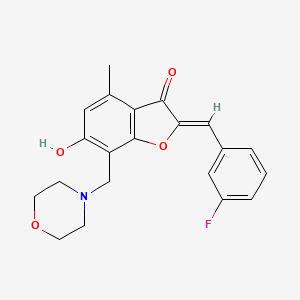
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This compound's structure features a benzofuran core with various substituents that enhance its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C20H22FNO3. Its structure includes:
- Benzofuran core : A heterocyclic aromatic compound known for various biological activities.
- Fluorobenzylidene moiety : Enhances lipophilicity and may influence receptor interactions.
- Morpholinomethyl substituent : Contributes to the compound's solubility and potential interaction with biological targets.
Biological Activities
Research indicates that benzofuran derivatives exhibit a wide range of biological properties, including:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study reported that certain benzofuran derivatives induced apoptosis in K562 human leukemia cells, with apoptosis rates reaching approximately 24% for specific compounds .
- Another investigation demonstrated that benzofuran derivatives could inhibit cancer cell proliferation by inducing reactive oxygen species (ROS) generation and disrupting mitochondrial function, leading to caspase activation .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis via ROS generation |
| Benzofuran derivative A | Anticancer | Inhibits cell cycle progression |
| Benzofuran derivative B | Anticancer | Induces mitochondrial dysfunction |
2. Antioxidant Properties
Benzofuran derivatives are also recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. These properties are critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Antimicrobial Activity
Preliminary studies suggest that some benzofuran derivatives possess antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting metabolic pathways essential for microbial growth .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on K562 Cells : A series of benzofuran derivatives were tested for their ability to induce apoptosis in K562 human leukemia cells. Compounds exhibited varying levels of efficacy, with some achieving significant apoptotic effects through ROS-mediated pathways .
- Antioxidant Evaluation : In vitro assays demonstrated that several benzofuran derivatives effectively scavenged free radicals, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
- Antimicrobial Testing : The antimicrobial activity of selected benzofuran derivatives was assessed against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
属性
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-9-17(24)16(12-23-5-7-26-8-6-23)21-19(13)20(25)18(27-21)11-14-3-2-4-15(22)10-14/h2-4,9-11,24H,5-8,12H2,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVOVGDHFKCCD-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)F)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













